molecular formula C13H17BrFNO2 B6268736 tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate CAS No. 2169218-72-6

tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate

Cat. No. B6268736
CAS RN: 2169218-72-6
M. Wt: 318.2
InChI Key:
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Description

Tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate (TBFEC) is a type of carbamate that has been used in various scientific research applications. It is a stable, non-toxic compound with a wide range of applications in the laboratory. TBFEC has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.

Scientific Research Applications

Tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate has been used in a wide range of scientific research applications, including drug design and synthesis, enzyme inhibition studies, and structural biology studies. In drug design and synthesis, tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate has been used to develop new drugs and to study the structure-activity relationships of existing drugs. In enzyme inhibition studies, tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate has been used to study the inhibition of various enzymes, including serine proteases. In structural biology studies, tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate has been used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate is not fully understood, but it is thought to involve the binding of the compound to the active site of an enzyme. This binding is believed to result in the inhibition of the enzyme's activity, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate vary depending on the type of enzyme that it binds to. In general, tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate has been shown to inhibit the activity of enzymes involved in various biochemical and physiological processes, including metabolic processes, signal transduction pathways, and gene expression.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate has several advantages for use in lab experiments. It is a stable, non-toxic compound that can be synthesized easily and efficiently. Furthermore, it has been used successfully in a variety of scientific research applications. However, there are also some limitations to using tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate in lab experiments. For example, it can be difficult to accurately measure the concentration of tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate in a solution, and it is not always possible to predict the exact biochemical and physiological effects of the compound.

Future Directions

There are several potential future directions for research on tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate. For example, further research could be conducted on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, research could be conducted on the potential applications of tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate in drug design and synthesis, enzyme inhibition studies, and structural biology studies. Finally, research could be conducted on the development of new methods for synthesizing tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate, as well as methods for accurately measuring its concentration in solutions.

Synthesis Methods

Tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate can be synthesized through a series of chemical reactions, starting with the reaction of tert-butyl bromide and 4-bromo-2-fluorophenylacetaldehyde. The reaction of these two compounds produces tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]acetaldehyde, which is then reacted with ethyl carbamate in the presence of a base to produce tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate. This synthesis method is relatively simple and efficient, and it has been used in various scientific research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 4-bromo-2-fluoroacetophenone in the presence of a base to form the intermediate product, which is then reacted with ethyl bromide in the presence of a base to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-bromo-2-fluoroacetophenone", "base", "ethyl bromide" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 4-bromo-2-fluoroacetophenone in the presence of a base, such as potassium carbonate, to form the intermediate product, N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamic acid tert-butyl ester.", "Step 2: The intermediate product is then reacted with ethyl bromide in the presence of a base, such as sodium hydride, to form the final product, tert-butyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate." ] }

CAS RN

2169218-72-6

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.2

Purity

95

Origin of Product

United States

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